molecular formula C10H6ClFN2 B7794594 4-Chloro-5-fluoro-2-phenylpyrimidine

4-Chloro-5-fluoro-2-phenylpyrimidine

Cat. No.: B7794594
M. Wt: 208.62 g/mol
InChI Key: GFONSMUUNYHUQT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with chlorinating and fluorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms into the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For instance, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine .

Scientific Research Applications

4-Chloro-5-fluoro-2-phenylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. For example, in enzyme inhibition, the compound may mimic the natural substrate, thereby blocking the active site and preventing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-fluoro-2-phenylpyrimidine is unique due to the combined presence of chlorine and fluorine atoms, which confer distinct reactivity patterns and binding characteristics. This makes it particularly valuable in designing molecules with specific biological activities .

Properties

IUPAC Name

4-chloro-5-fluoro-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFONSMUUNYHUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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